2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
CAS No.: 946290-72-8
Cat. No.: VC6338203
Molecular Formula: C19H22ClN7O
Molecular Weight: 399.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946290-72-8 |
|---|---|
| Molecular Formula | C19H22ClN7O |
| Molecular Weight | 399.88 |
| IUPAC Name | 2-[4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) |
| Standard InChI Key | SVXWAGBXVOUGCO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl |
Introduction
Structural Characteristics and Nomenclature
2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound featuring a pteridine core substituted with a piperazine-ethanol moiety and a 3-chloro-4-methylanilino group. The IUPAC name systematically describes its structure:
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Pteridin-2-yl: A bicyclic aromatic system comprising pyrimidine and pyrazine rings.
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4-((3-Chloro-4-methylphenyl)amino): At position 4 of the pteridine, an amino group links to a 3-chloro-4-methylphenyl substituent.
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4-(piperazin-1-yl): A piperazine ring attached at position 2 of the pteridine.
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2-ethanol: A hydroxyethyl group bonded to the piperazine nitrogen .
Comparative Structural Analysis
Structurally analogous compounds from the literature highlight key features:
The ethanol-piperazine group enhances solubility compared to alkylpiperazine variants , while the chloro-methylphenyl moiety may influence steric and electronic interactions in biological systems .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis data exists for this compound, plausible routes involve:
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Pteridine Functionalization: Introducing the 3-chloro-4-methylanilino group at position 4 via nucleophilic aromatic substitution .
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Piperazine-Ethanol Coupling: Reacting 2-chloro-pteridine with 1-(2-hydroxyethyl)piperazine under basic conditions .
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Purification: Chromatographic methods to isolate the product, as seen in analogous piperazine-pteridine syntheses .
Physicochemical Profile
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Molecular Formula: Estimated as .
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Molecular Weight: ~425 g/mol (calculated based on analogs ).
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Solubility: Moderate aqueous solubility due to the ethanol group, contrasting with purely aromatic pteridines .
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logP: Predicted ~2.5 (hydrophobic chloro-methylphenyl vs. hydrophilic piperazine-ethanol) .
Future Research Directions
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Synthetic Optimization: Develop efficient routes to reduce byproducts.
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Biological Screening: Test against kinase panels and microbial strains.
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ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.
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